molecular formula C18H15ClN2OS B5779021 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5779021
M. Wt: 342.8 g/mol
InChI Key: FBNMRISFTNUMNR-UHFFFAOYSA-N
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Description

N-[5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted with a 3-chloro-4-methylbenzyl group at the 5-position and a benzamide moiety at the 2-position. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminothiazole precursors, as exemplified by analogous compounds in the literature . The compound’s structural features—such as the chloro and methyl substituents on the benzyl group—impart distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed for structural validation, as seen in related benzamide-thiazole hybrids .

Properties

IUPAC Name

N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNMRISFTNUMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chloro-4-methylbenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Chemical Reactions Analysis

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Biological Relevance/Activity Reference
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-methylbenzyl substituent; nitro group on benzamide Antimicrobial activity (moderate against E. coli)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro-substituted thiazole; difluoro-benzamide PFOR enzyme inhibition (analogous to nitazoxanide)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Oxadiazole core; sulfamoyl-benzamide hybrid Antifungal activity against C. albicans (thioredoxin reductase inhibition)
3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (Filapixant) Trifluoromethylpyrimidine and morpholine substituents Purinoreceptor antagonist (therapeutic potential in inflammatory diseases)

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocycle Variations : Replacement of the thiazole core with oxadiazole (e.g., LMM5 ) reduces planarity but introduces additional hydrogen-bonding sites, altering target selectivity.
  • Bioisosteric Replacements : The trifluoromethyl group in filapixant enhances metabolic stability compared to the target’s chloro-methyl substituent.

Physicochemical and Pharmacokinetic Properties

ALogP and Solubility :

  • The target compound’s ALogP (estimated ~3.5–4.0) is comparable to derivatives like AB2 (ALogP = 3.5853) and AB3 (ALogP = 2.8488) in , suggesting moderate lipophilicity suitable for membrane penetration .
  • Nitro-substituted analogs (e.g., ) exhibit higher ALogP values (~4.5), correlating with reduced aqueous solubility.

Ligand Efficiency Metrics :

  • Binding energies for thiazole-benzamide derivatives range from -7.03 to -5.75 kcal/mol (), with ligand efficiency (LE) values of -0.31 to -0.34 kcal/mol, indicating favorable target engagement .

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